molecular formula C19H31N3O2S B13086720 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

Cat. No.: B13086720
M. Wt: 365.5 g/mol
InChI Key: FBBKDQITFFRACC-UHFFFAOYSA-N
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Description

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a cyclopentylamino methyl group at the para position of the benzene ring and a 1-ethylpiperidin-3-yl substituent on the sulfonamide nitrogen.

Properties

Molecular Formula

C19H31N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

4-[(cyclopentylamino)methyl]-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C19H31N3O2S/c1-2-22-13-5-8-18(15-22)21-25(23,24)19-11-9-16(10-12-19)14-20-17-6-3-4-7-17/h9-12,17-18,20-21H,2-8,13-15H2,1H3

InChI Key

FBBKDQITFFRACC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Substitution with Ethylpiperidine: The benzenesulfonyl chloride is then reacted with 1-ethylpiperidine under basic conditions to form N-(1-ethylpiperidin-3-yl)benzenesulfonamide.

    Addition of Cyclopentylamino Group: The final step involves the reaction of the intermediate with cyclopentylamine to introduce the cyclopentylamino group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

  • Compound 46 (): 4-(Cyclopropylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide Structural Differences: Substitutions at positions 3 and 4 (cyclopropylamino and pyridinylmethyl amino groups) contrast with the single para-substituted cyclopentylamino methyl group in the target compound. Implications: The pyridine moiety may enhance water solubility or metal-binding capacity compared to the purely aliphatic cyclopentyl group in the target compound.
  • Compound from : 4-(3-Methylpiperidinopropionylamino)-benzenesulfonamide Structural Differences: A propionyl-linked piperidine group replaces the direct N-ethylpiperidinyl substitution. Synthesis: Achieved in 70% yield via alkylation of 3-methylpiperidine, suggesting efficient coupling of bulky amines .

Variations in the N-Substituent

  • Compound from : 4-((Cyclopentylamino)methyl)-N-(1-(cyclopropylmethyl)pyrrolidin-3-yl)benzenesulfonamide Structural Differences: The N-substituent is a pyrrolidine ring with a cyclopropylmethyl group instead of a piperidine with an ethyl group. Implications: Pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may alter steric interactions and basicity, influencing pharmacokinetics .
  • Compounds 6d–6l () : Biarylpiperazine and fluorophenyl derivatives

    • Structural Differences: Bulky biarylmethyl or bis(4-fluorophenyl)methyl groups on the piperazine nitrogen.
    • Synthesis: Yields ranged widely (unspecified for individual compounds), with melting points between 132–230°C, indicating diverse physicochemical profiles .
    • Implications: Larger substituents may enhance selectivity for hydrophobic binding pockets but reduce metabolic stability.

Physicochemical and Functional Comparisons

Melting Points and Solubility

  • The compound from exhibits a high melting point (162–164°C), attributed to strong intermolecular hydrogen bonding from the propionylamide group .
  • In contrast, compounds with flexible alkyl chains (e.g., ethylpiperidinyl in the target compound) may have lower melting points, favoring solubility in organic solvents.

Electronic and Steric Effects

  • Pyridine vs. Cyclopentyl : Compound 46’s pyridinyl group introduces aromatic π-system interactions, whereas the cyclopentyl group in the target compound contributes to lipophilicity .
  • Piperidine vs. Pyrrolidine : Piperidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) could influence protonation states under physiological conditions, affecting membrane permeability .

Biological Activity

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide, a sulfonamide compound, exhibits notable biological activities that make it a promising candidate in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure features a cyclopentylamino group and an ethylpiperidine moiety attached to a benzenesulfonamide backbone. Its molecular formula is C19H31N3O2SC_{19}H_{31}N_{3}O_{2}S, with a molecular weight of approximately 365.53 g/mol. The sulfonamide functional group is crucial for its pharmacological activities, particularly in antibacterial applications.

4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide primarily exhibits antibacterial activity through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis. This inhibition leads to bacteriostatic effects against various Gram-positive and Gram-negative bacteria. The compound's structural characteristics enhance its binding affinity to DHPS, thereby improving its efficacy compared to traditional sulfonamides .

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antibacterial Activity

  • In vitro studies demonstrate significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The bacteriostatic action is attributed to the effective blockade of folate synthesis pathways .

2. Anti-inflammatory Properties

  • Similar sulfonamide derivatives have shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the specific pathways involved in this compound's anti-inflammatory effects.

3. Analgesic Effects

  • Preliminary studies suggest that 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide may exert analgesic effects, although comprehensive evaluation through clinical trials is necessary to confirm this activity.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(thiazol-2-yl)benzenesulfonamideContains an amino group on thiazoleAnticonvulsant properties
N-(4-(methylsulfonyl)phenyl)-5-phenyltiazol-2-yl)benzenesulfonamideAdditional methylsulfonyl groupPotent antibacterial activity
4-Nitro-N-[4-(2-phenyltiazol)]benzenesulfonamideNitro substitution on phenylAntimicrobial properties

This table illustrates how variations in structure can influence biological activity, hinting at the potential for further modifications of 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide to enhance its therapeutic profile.

Case Studies and Research Findings

Recent research has highlighted the compound's potential in drug development aimed at combating antibiotic resistance. For instance, studies have shown that modifications to the sulfonamide backbone can improve binding affinity to DHPS while maintaining low toxicity levels .

In a comparative study involving various sulfonamide derivatives, 4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide exhibited superior antibacterial properties against resistant strains of bacteria . This finding underscores its relevance in addressing current challenges in antibiotic therapy.

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